

N-(Azido-PEG2)-N-bis(PEG4-Boc) structure and synthesis

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Compound of Interest

Compound Name: N-(Azido-PEG2)-N-bis(PEG4-Boc)

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An In-depth Technical Guide to **N-(Azido-PEG2)-N-bis(PEG4-Boc)**: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, **N-(Azido-PEG2)-N-bis(PEG4-Boc)**. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the molecule's structure, a representative synthetic pathway, and its applications in bioconjugation and drug delivery systems.

Molecular Structure and Properties

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a branched PEG derivative featuring three distinct functional arms emanating from a central nitrogen atom. This unique architecture allows for the controlled and sequential conjugation of different molecular entities.

The core structure consists of:

- An azido-terminated diethylene glycol (PEG2) arm: The azide group is a versatile functional handle for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to alkyne-modified molecules.
- Two tert-butyloxycarbonyl (Boc)-protected tetraethylene glycol (PEG4) arms: The Boc protecting groups render the terminal amines unreactive. These groups are labile under

acidic conditions, and their removal unmask the primary amines for subsequent conjugation reactions, such as amidation with carboxylic acids or their activated esters.

The PEG chains enhance the solubility and pharmacokinetic properties of the conjugated molecules.^[1]

Chemical Structure:

While a definitive public source for the exact structure of **N-(Azido-PEG2)-N-bis(PEG4-Boc)** is unavailable, a closely related compound, N-(Azido-PEG2)-N-Boc-PEG4-acid, provides a structural basis.^{[2][3][4]} Based on this, the structure of **N-(Azido-PEG2)-N-bis(PEG4-Boc)** can be inferred.

Quantitative Data Summary:

The following table summarizes the key properties of the related compound N-(Azido-PEG2)-N-Boc-PEG4-acid, which can serve as an estimate for the target molecule.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₄₂ N ₄ O ₁₀ (for the acid analog)	^{[2][3]}
Molecular Weight	522.6 g/mol (for the acid analog)	^{[2][3]}
Purity	>96% (for the acid analog)	^[2]
CAS Number	2093153-82-1 (for the acid analog)	^{[2][3]}

Synthesis of N-(Azido-PEG2)-N-bis(PEG4-Boc)

A specific, detailed synthesis protocol for **N-(Azido-PEG2)-N-bis(PEG4-Boc)** is not publicly available. However, a plausible synthetic route can be constructed based on established methods for the synthesis of trifunctional and branched PEG linkers.^{[5][6]} The following represents a likely multi-step synthesis.

Overall Synthetic Scheme:



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A plausible multi-step synthesis of **N-(Azido-PEG2)-N-bis(PEG4-Boc)**.

Experimental Protocols:

Step 1: Synthesis of a Branched Tri-functional PEG Intermediate

This step involves the creation of a central amine with three PEG arms. A common method is the reductive amination or alkylation of a primary amine with PEG aldehydes or tosylates.

- Materials:
 - Amine-PEG2-alcohol
 - Tos-PEG4-Boc (or a similar activated PEG4-Boc derivative)
 - A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
 - A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
- Procedure:
 - Dissolve Amine-PEG2-alcohol in the chosen solvent.
 - Add an excess of the base (e.g., 3-5 equivalents of DIPEA).
 - Slowly add 2 equivalents of Tos-PEG4-Boc to the solution.

- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the resulting branched PEG alcohol by column chromatography.

Step 2: Conversion of the Terminal Alcohol to an Azide

The terminal hydroxyl group of the PEG2 arm is converted to an azide. This is often a two-step process involving mesylation or tosylation followed by nucleophilic substitution with sodium azide.

- Materials:
 - The branched PEG alcohol from Step 1
 - Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
 - Triethylamine (TEA) or Pyridine
 - Sodium azide (NaN₃)
 - DMF
- Procedure:
 - Dissolve the branched PEG alcohol in DCM and cool to 0 °C.
 - Add TEA or pyridine, followed by the dropwise addition of MsCl or TsCl.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the formation of the mesylate or tosylate intermediate by TLC.
 - After workup and purification, dissolve the intermediate in DMF.

- Add an excess of sodium azide and heat the reaction to 60-80 °C for 12-24 hours.
- Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
- Purify the azido-functionalized PEG by column chromatography.

Step 3: Boc Protection of the Central Amine

If the central amine is not already protected, a Boc group can be introduced.

- Materials:
 - The azido-functionalized PEG from Step 2
 - Di-tert-butyl dicarbonate (Boc)₂O
 - A suitable solvent (e.g., DCM)
 - A base (e.g., TEA or DIPEA)
- Procedure:
 - Dissolve the azido-PEG in DCM.
 - Add the base, followed by the addition of (Boc)₂O.
 - Stir the reaction at room temperature for 2-4 hours.
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, perform an aqueous workup to remove excess reagents.
 - Purify the final product, **N-(Azido-PEG2)-N-bis(PEG4-Boc)**, by column chromatography.

Characterization:

The final product and intermediates would be characterized by:

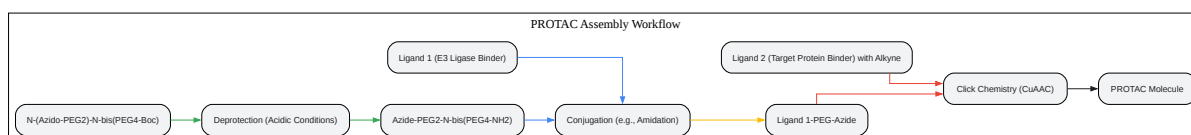
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the characteristic peaks for the PEG backbone, the Boc group, and the protons adjacent to the azide group.[7][8]
- Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[9][10]

Applications in Drug Development

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a valuable tool in the development of complex bioconjugates and targeted therapeutics.

PROTACs (Proteolysis-Targeting Chimeras):

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Branched PEG linkers like **N-(Azido-PEG2)-N-bis(PEG4-Boc)** are used to connect the target-binding ligand and the E3 ligase-binding ligand. The azide and deprotected amine functionalities allow for the sequential and controlled attachment of these two ligands.



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Workflow for the synthesis of a PROTAC using a trifunctional PEG linker.

Antibody-Drug Conjugates (ADCs):

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The trifunctional nature of **N-(Azido-PEG2)-N-bis(PEG4-Boc)** allows for the attachment of the antibody and potentially multiple drug molecules or other modulating agents.

Other Bioconjugation Applications:

The orthogonal reactivity of the azide and amine groups makes this linker suitable for a wide range of bioconjugation applications, including the development of targeted drug delivery systems, diagnostic imaging agents, and functionalized biomaterials.[2]

Conclusion

N-(Azido-PEG2)-N-bis(PEG4-Boc) is a sophisticated and versatile trifunctional linker with significant potential in the fields of bioconjugation and drug development. Its well-defined structure, featuring orthogonally reactive azide and protected amine functionalities, allows for the precise and sequential assembly of complex biomolecules. While a specific, publicly available synthesis protocol is lacking, established methods in PEG chemistry provide a clear pathway for its preparation. The applications of this and similar branched PEG linkers in the construction of PROTACs and ADCs highlight their importance in advancing targeted therapies.

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